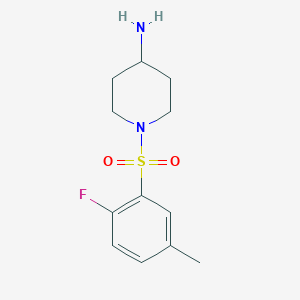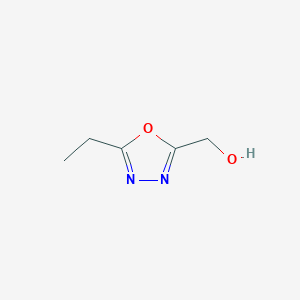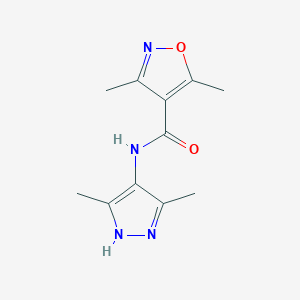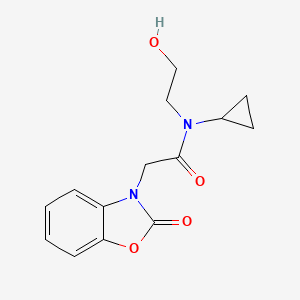![molecular formula C9H10ClNO2 B7556476 N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Triclosan, and it has been used as an antibacterial agent in various products such as soaps, toothpaste, and cosmetics. However, in recent years, there has been a growing interest in the scientific community to explore the potential of this compound as a research tool.
作用機序
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is related to its ability to disrupt the bacterial cell membrane. Triclosan binds to a specific enzyme in the bacterial cell membrane, which is responsible for synthesizing fatty acids. This binding inhibits the enzyme's activity, leading to a disruption in the synthesis of the bacterial cell membrane. As a result, the bacterial cell becomes more permeable, leading to its death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide has been shown to have other biochemical and physiological effects. For example, Triclosan has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, Triclosan has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide in lab experiments is its ability to disrupt bacterial cell membranes. This property has been exploited in the development of new antibiotics and antimicrobial agents. However, one of the limitations of using Triclosan in lab experiments is its potential toxicity. Triclosan has been shown to have toxic effects on aquatic organisms, and there is a growing concern about its potential impact on human health.
将来の方向性
There are many potential future directions for the study of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide. One area of interest is the development of new antimicrobial agents based on Triclosan's ability to disrupt bacterial cell membranes. Additionally, there is a growing interest in the study of Triclosan's anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
Conclusion:
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, anti-inflammatory, and anti-cancer properties, making it a promising research tool and therapeutic agent. However, further research is needed to fully understand the potential of this compound and its limitations.
合成法
The synthesis of N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This intermediate is then reacted with chloroacetic acid to form N-(2,4-dichlorophenyl)-2-chloroacetamide, which is subsequently reacted with sodium hydroxide to produce N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide.
科学的研究の応用
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the study of bacterial cell membranes. Triclosan has been shown to disrupt the cell membrane of bacteria, leading to their death. This property has been exploited in the development of new antibiotics and antimicrobial agents.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-9(13)6-12/h1-4,12H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMVNIJSCKAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)


![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)





